7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one
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Overview
Description
7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry . This particular compound features an indole core with various substituents, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 7-ethylindole with isopropyl bromide in the presence of a base such as potassium carbonate. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as 2-oxoindoline and 1,3-dihydroindol-2-one. These compounds share the indole core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
CAS No. |
849604-91-7 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
7-ethyl-1-(propan-2-yloxymethyl)-3H-indol-2-one |
InChI |
InChI=1S/C14H19NO2/c1-4-11-6-5-7-12-8-13(16)15(14(11)12)9-17-10(2)3/h5-7,10H,4,8-9H2,1-3H3 |
InChI Key |
LCMNXDKJXIARCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1N(C(=O)C2)COC(C)C |
Origin of Product |
United States |
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